5-Acetamido-2-aminophenylboronic acid
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Overview
Description
5-Acetamido-2-aminophenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of both acetamido and aminophenyl groups attached to a boronic acid moiety
Mechanism of Action
Target of Action
The primary target of 5-Acetamido-2-aminophenylboronic acid is the palladium (II) complex . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of this compound involves two key processes: oxidative addition and transmetalation . In the oxidative addition process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s known that organoboron compounds, including boronic esters, are generally stable and readily prepared . They are also environmentally benign, making them suitable for various applications .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, where the organoboron reagent interacts with the palladium (II) complex to form a new bond .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Boronic esters, such as this compound, are usually more stable and can withstand these environmental factors . Additionally, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant, which further enhances the efficacy and stability of the compound .
Biochemical Analysis
Biochemical Properties
5-Acetamido-2-aminophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Cellular Effects
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable and readily prepared .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-aminophenylboronic acid typically involves the following steps:
Nitration: The starting material, 2-aminophenol, undergoes nitration to form 2-nitrophenol.
Reduction: The nitro group in 2-nitrophenol is reduced to form 2-aminophenol.
Acetylation: The amino group in 2-aminophenol is acetylated to form 5-acetamido-2-aminophenol.
Borylation: The final step involves the borylation of 5-acetamido-2-aminophenol using a boronic acid reagent to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include boronic acid derivatives, reducing agents, and acetylating agents.
Chemical Reactions Analysis
Types of Reactions: 5-Acetamido-2-aminophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acetamido group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: 5-Acetamido-2-aminophenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetamido-2-aminophenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 2-Acetamido-5-aminophenylboronic acid
- 3-Acetamido-4-aminophenylboronic acid
- 4-Acetamido-3-aminophenylboronic acid
Comparison: 5-Acetamido-2-aminophenylboronic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and binding properties
Properties
IUPAC Name |
(5-acetamido-2-aminophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHNMRIMBLCZGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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